Hymorphan (Salt/Mix)

Description

Hymorphan is a brand name for hydromorphone, a semi-synthetic opioid derived from morphine through hydrogenation, first patented in 1923 and introduced clinically in 1926 under the name Dilaudid . As a potent μ-opioid receptor agonist, it is primarily used for managing severe pain, such as in cancer or post-surgical settings. Hydromorphone is formulated as a salt (e.g., hydromorphone hydrochloride) or in combination with other excipients (Mix) to optimize bioavailability, stability, and controlled release . Its pharmacological profile includes rapid onset (2–3 hours half-life) and high potency, approximately 5–7 times stronger than morphine by weight, with comparable side effects like nausea, respiratory depression, and constipation .

Properties

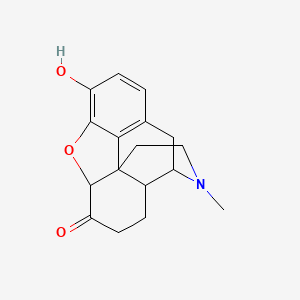

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3 |

InChI Key |

WVLOADHCBXTIJK-UHFFFAOYSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydromorphone vs. Morphine

| Parameter | Hydromorphone (Hymorphan) | Morphine |

|---|---|---|

| Relative Potency | 5–7× morphine | 1× (baseline) |

| Bioavailability | 50–62% (oral) | 20–30% (oral) |

| Half-Life | 2–3 hours | 2–3 hours |

| Metabolism | Hepatic (glucuronidation) | Hepatic (glucuronidation) |

| Common Side Effects | Nausea, dizziness, sedation | Similar, but less potent |

Key Findings :

- Hydromorphone’s enhanced potency allows lower dosing for equivalent analgesia, reducing volume-related side effects (e.g., injection site irritation) .

- Analytical studies (e.g., Supplementary Table 3 in ) validate its superior solubility in aqueous formulations compared to morphine sulfate, enhancing intravenous use.

Hydromorphone vs. Oxycodone

| Parameter | Hydromorphone (Hymorphan) | Oxycodone |

|---|---|---|

| Relative Potency | 5× morphine (~1.5× oxycodone) | 1.5–2× morphine |

| Bioavailability | 50–62% (oral) | 60–87% (oral) |

| Half-Life | 2–3 hours | 3–4 hours |

| Metabolism | CYP3A4 (minor) | CYP3A4/CYP2D6 (major) |

| Abuse Potential | High | High (increased oral misuse) |

Key Findings :

- Oxycodone’s prolonged half-life and higher oral bioavailability make it preferable for chronic pain, whereas hydromorphone is favored in acute settings due to rapid titration .

- Studies cited in highlight oxycodone’s greater CYP450 metabolic variability, increasing drug-interaction risks compared to hydromorphone’s simpler glucuronidation pathway.

Hydromorphone vs. Fentanyl

| Parameter | Hydromorphone (Hymorphan) | Fentanyl |

|---|---|---|

| Relative Potency | 1× (baseline for opioids) | 80–100× morphine |

| Onset of Action | 15–30 min (IV) | 1–3 min (IV) |

| Duration | 2–4 hours | 30–60 min |

| Formulations | Oral, IV, rectal | Transdermal, IV, lozenge |

Key Findings :

- Fentanyl’s extreme potency and rapid onset suit intraoperative or breakthrough pain, while hydromorphone balances efficacy with safer titration in non-critical care .

- Supplementary Table 6 in notes fentanyl’s lipophilicity complicates reversal with naloxone compared to hydromorphone.

Analytical and Clinical Considerations

- Substance Identification : Advanced techniques (e.g., GC-MS, HPLC) from and differentiate hydromorphone from analogs by molecular weight, fragmentation patterns, and retention times.

- Safety Profile : Hydromorphone’s narrower therapeutic index than morphine necessitates careful dosing, as emphasized in regulatory guidance .

Q & A

How can the FINER criteria improve Hymorphan research questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.